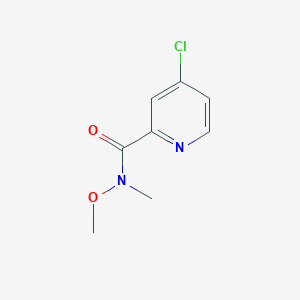

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

説明

特性

IUPAC Name |

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRHMIUYUJSUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705484 | |

| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757251-62-0 | |

| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy Overview

The synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide generally follows these key steps:

- Starting material preparation: Derivatives of 4-chloropyridine-2-carboxylic acid or its esters are used as precursors.

- Chlorination: Introduction of the chloro substituent at position 4 on the pyridine ring.

- Amide formation: Conversion of the carboxylic acid or ester group into the N-methoxy-N-methyl amide functionality.

- Purification: Isolation and purification by extraction, crystallization, or chromatography.

Preparation of 4-Chloro-2-Pyridyl Derivatives (Key Intermediate)

A crucial intermediate for the target compound is 4-chloro-2-pyridyl methyl formiate or related esters. According to patent CN105218436A, a reliable method involves:

- Chlorination of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride mixture using sulfur oxychloride (SOCl₂) in the presence of catalysts such as sodium bromide or DMF.

- Subsequent reaction of the chlorinated mixture with methanol to form 4-chloro-2-pyridyl methyl formiate.

Reaction conditions and yields:

| Step | Reagents & Conditions | Details | Yield/Outcome |

|---|---|---|---|

| 1 | 2-pyridine carboxylic acid + methanol + SOCl₂ | Cooling to 0°C, dropwise addition, warming to 20°C, reflux 5h | >90% yield of methyl ester hydrochloride mixture |

| 2 | Chlorination with SOCl₂ + sodium bromide catalyst | Reflux 16h, removal of SOCl₂ under reduced pressure | Formation of 4-chloro-2-pyridyl methyl formiate |

| 3 | Esterification with methanol in toluene solvent | Reflux 2h, evaporation, recrystallization | White needle-shaped crystals obtained |

This method provides a high-yield, scalable route to the chlorinated pyridine ester intermediate, essential for subsequent amide formation.

Formation of N-Methoxy-N-methyl Amide

The key transformation to obtain the N-methoxy-N-methyl amide group involves the reaction of the chlorinated pyridine ester or acid chloride with appropriate amine derivatives:

While direct literature on this compound is limited, analogous compounds such as 4-chloro-N-methylpicolinamide are synthesized via:

- Reaction of methyl 4-chloropicolinate with methylamine in the presence of magnesium chloride in tetrahydrofuran (THF) at room temperature for about 2 hours.

- Workup involves aqueous acid treatment, extraction with ethyl acetate, washing, drying, and evaporation to yield the amide product with high purity and yields up to 98.5%.

By analogy, the N-methoxy-N-methyl amide can be prepared by:

- Converting the ester or acid chloride intermediate to the corresponding amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- This step typically requires mild heating and anhydrous solvents like dichloromethane or THF.

- Purification by recrystallization or chromatography yields the target compound.

Alternative Synthetic Route via Carbamate Intermediate

Another possible route involves:

- Initial formation of the acid chloride from 4-chloro-2-pyridine carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

- Subsequent reaction with methoxyamine hydrochloride to form the N-methoxy amide.

- Methylation of the amide nitrogen can be achieved by methyl iodide or methyl sulfate under basic conditions, yielding the N-methoxy-N-methyl amide.

This approach allows stepwise introduction of the methoxy and methyl groups on the amide nitrogen, offering control over substitution patterns.

Research Findings and Considerations

- Reaction conditions: Mild temperatures (room temperature to 40°C) and anhydrous conditions favor high yields and purity.

- Catalysts: Use of magnesium chloride enhances amidation efficiency; sodium bromide catalyzes chlorination effectively.

- Purification: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and recrystallization are standard purification steps.

- Yields: High yields (>90%) are achievable for intermediates; final amide yields vary depending on the method but typically range from 60-98%.

- Scalability: The described methods are scalable for industrial synthesis due to straightforward reagents and conditions.

科学的研究の応用

Scientific Research Applications

4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is used in various scientific research fields:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for drug development, specifically in designing novel therapeutic agents.

- Industry It is utilized in producing agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound involves reacting 4-chloropyridine-2-carboxylic acid with methoxyamine and methylamine under controlled conditions. A coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is used to facilitate carboxamide bond formation.

Industrial Production Methods Industrial production may involve large-scale batch reactions with optimized parameters to ensure high yield and purity, including purification through recrystallization or chromatography.

Potential Products

This compound can undergo several reactions, leading to different products:

- Oxidation Formation of 4-chloro-N-methoxy-N-methylpyridine-2-carboxylic acid.

- Reduction Formation of 4-chloro-N-methoxy-N-methylpyridine-2-amine.

- Substitution Formation of substituted pyridine derivatives based on the nucleophile used.

作用機序

The mechanism of action of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide

- CAS Number : 757251-62-0

- Molecular Formula : C₈H₉ClN₂O₂

- Molecular Weight : 200.62 g/mol

- Structure : Features a pyridine ring substituted with a chlorine atom at position 4 and a carboxamide group at position 2. The amide nitrogen is bonded to both methoxy (-OCH₃) and methyl (-CH₃) groups .

Key Properties :

- Storage : Requires an inert atmosphere and storage at 2–8°C .

- Hazard Profile : Classified as harmful if swallowed (H302) .

Applications: Primarily used in research settings, particularly in medicinal chemistry for intermediate synthesis.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares this compound with key analogs, emphasizing substituent variations and applications:

生物活性

4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_9ClN_2O_2, with a molecular weight of approximately 200.62 g/mol. The compound features a pyridine ring substituted with a chloro group, a methoxy group, and a carboxamide moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It could act as a modulator for certain receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

-

Against Bacteria : It has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µM) Staphylococcus aureus 50 Streptococcus agalactiae 75

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Properties

In vitro studies have evaluated the efficacy of this compound against various human cancer cell lines. Preliminary results indicate that it may inhibit cancer cell proliferation through specific cellular pathways:

- Cell Lines Tested : Various human cancer cell lines have been used to assess the anticancer potential.

- Mechanisms : Its structural features may allow it to interfere with critical signaling pathways involved in tumor growth.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in a peer-reviewed journal evaluated the compound's antimicrobial activity against pathogenic bacteria. Results demonstrated significant bacteriostatic effects with MIC values suggesting strong potential for further development as an antimicrobial agent. -

Anticancer Research :

Another research effort focused on the anticancer properties of the compound. The results indicated that it effectively reduced cell viability in specific cancer cell lines, warranting further investigation into its mechanism of action and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reflux method using ethanol and catalytic HCl for analogous pyridinecarboxamide derivatives. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Reaction progress should be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Purity is typically assessed using HPLC (≥98% purity, as in ). Structural confirmation requires NMR (¹H/¹³C) for functional group analysis, IR spectroscopy for carbonyl detection, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as in ) can resolve crystal packing and hydrogen-bonding networks .

Q. What are the key reactivity patterns of the chloropyridine moiety in this compound?

- Methodological Answer : The 4-chloro group undergoes nucleophilic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura cross-coupling (with boronic acids). highlights substitution reactions at chlorinated positions, while demonstrates palladium-catalyzed coupling in related pyridine derivatives. Solvent choice (polar aprotic vs. aqueous) and base (e.g., Na₂CO₃) influence reaction outcomes .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict substitution sites. Molecular docking studies (for biological targets) or frontier molecular orbital (FMO) analysis (for reactivity) can guide experimental design. Software like Gaussian or Schrödinger Suite is recommended .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOESY correlations or splitting patterns?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Variable-temperature NMR can identify conformational exchange. Single-crystal XRD (as in ) provides definitive spatial arrangements. Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova .

Q. How can factorial design optimize multi-step syntheses of derivatives?

- Methodological Answer : Use a 2ᵏ factorial design ( ) to test variables like catalyst loading, temperature, and solvent polarity. For example, in , DBU and sodium carbonate were critical bases for amide coupling. Response surface methodology (RSM) further refines optimal conditions. Software like Minitab or Design-Expert aids statistical analysis .

Q. What are the challenges in characterizing byproducts from substitution reactions, and how can they be addressed?

- Methodological Answer : Byproducts may form via over-reduction () or competing pathways (e.g., elimination). LC-MS or GC-MS identifies minor components. Preparative HPLC isolates impurities for structural elucidation. Mechanistic studies (e.g., kinetic isotope effects) clarify reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。